Home > Products > Building Blocks P18801 > 8,10-dihydroxy-7H-benzo[c]xanthen-7-one
8,10-dihydroxy-7H-benzo[c]xanthen-7-one - 53865-02-4

8,10-dihydroxy-7H-benzo[c]xanthen-7-one

Catalog Number: EVT-2973580
CAS Number: 53865-02-4
Molecular Formula: C17H10O4
Molecular Weight: 278.263
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6,8,11-Trihydroxy-7H-benzo[e]perimidin-7-one

  • Compound Description: This compound serves as a synthetic precursor in the development of dihydroxybenzoperimidine derivatives, which are structurally similar to the antitumor agent mitoxantrone. [] These derivatives demonstrate cytotoxic activity against various cancer cell lines, including those exhibiting multidrug resistance. []

9,11-Dihydroxy-12H-benzo[a]xanthen-12-one

  • Compound Description: This compound is a key intermediate in the synthesis of benzo[a]pyranoxanthone derivatives, which are structurally analogous to the naturally occurring antitumor agents psorospermine, acronycine, and benzo[a]acronycine. []

6-Hydroxy-3,3-dimethyl-3H,7H-benzo[a]pyrano[3,2-h]xanthen-7-one and 5-Hydroxy-2,2-dimethyl-2H,6H-benzo[a]pyrano[2,3-i]xanthen-6-one

    8-N(1),9-N(2)-Deoxyguanosyl-8,10-dihydroxy-9,10-dihydrobenzo[a]pyren-7(8H)-one and 10-(N(2)-Deoxyguanosyl)-9,10-dihydro-9-hydroxybenzo[a]pyrene-7,8-dione

    • Compound Description: These compounds are DNA adducts formed by the reaction of benzo[a]pyrene-7,8-quinone (BPQ) with deoxyguanosine (dG) under physiological pH conditions. [] These adducts highlight the genotoxic potential of BPQ, a metabolite of the environmental carcinogen benzo[a]pyrene. []

    Acronycine and Benzo[b]acronycine

      6-Methoxy-3,3,14-trimethyl-3,14-dihydro-7H-benzo[c]pyrano[3,2-h]acridin-7-one (Benzo[c]acronycine)

      • Compound Description: This compound is an isomer of benzo[b]acronycine, synthesized to investigate the impact of the additional aromatic ring's position on cytotoxic activity. [] This research aims to understand structure-activity relationships within the acronycine series for developing more potent antitumor agents. []

      6,7-Dimethoxy-3,3-dimethyl-3H-benzo[c]pyrano[3,2-h]acridine

      • Compound Description: This compound is another isomer of benzo[b]acronycine, designed to assess the effect of structural modifications on cytotoxic activity. [] By understanding the structure-activity relationships within this chemical series, researchers aim to develop more effective antitumor agents. []
      Overview

      8,10-Dihydroxy-7H-benzo[c]xanthen-7-one is a chemical compound that belongs to the class of benzoxanthones. This compound is recognized for its unique molecular structure and diverse biological activities, particularly its potential therapeutic applications in oncology. It has been shown to possess cytotoxic properties and the ability to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription, making it a candidate for further research in cancer treatment .

      Source

      The compound can be synthesized through various methods, primarily involving the reaction between specific aromatic compounds under controlled conditions. Its chemical structure is characterized by a fused tricyclic system with hydroxyl groups that contribute to its biological activity .

      Classification

      8,10-Dihydroxy-7H-benzo[c]xanthen-7-one falls under the broader category of xanthones, which are known for their various biological properties, including antioxidant and anticancer activities. It is classified as a topoisomerase inhibitor, making it relevant in the field of medicinal chemistry and drug development .

      Synthesis Analysis

      Methods

      The synthesis of 8,10-dihydroxy-7H-benzo[c]xanthen-7-one typically involves the reaction of 1,3-trihydroxybenzene with 1-naphthol-2-carboxylic acid. This reaction is facilitated by phosphorus oxychloride at elevated temperatures (around 70°C), yielding the desired product in moderate yields (approximately 35.8%) after several hours .

      Technical Details

      • Reagents: 1,3-Trihydroxybenzene, 1-naphthol-2-carboxylic acid, phosphorus oxychloride.
      • Conditions: Reaction temperature of 70°C for about 6 hours.
      • Yield: Approximately 35.8% post-reaction purification.

      This method can be optimized further by varying reaction conditions such as temperature and concentration to improve yield and purity during industrial-scale production .

      Molecular Structure Analysis

      Structure

      The molecular formula of 8,10-dihydroxy-7H-benzo[c]xanthen-7-one is C17H10O4\text{C}_{17}\text{H}_{10}\text{O}_{4}. The compound features a unique arrangement of hydroxyl groups at positions 8 and 10 on the benzoxanthone skeleton, which is crucial for its biological activity.

      Data

      • CAS Number: 53865-02-4
      • Molecular Weight: Approximately 282.26 g/mol
      • InChI Key: IIEFLOYQNMSGDX-UHFFFAOYSA-N
      • Structural Representation: The compound exhibits a fused ring system that enhances its stability and reactivity .
      Chemical Reactions Analysis

      Types of Reactions

      8,10-Dihydroxy-7H-benzo[c]xanthen-7-one is capable of undergoing several chemical reactions:

      • Oxidation: Hydroxyl groups can be oxidized to form quinones.
      • Reduction: The compound can be reduced to yield dihydro derivatives.
      • Substitution: Hydroxyl groups may be substituted with various functional groups such as halogens or alkyl groups.

      Technical Details

      Common Reagents and Conditions

      • Oxidation Agents: Potassium permanganate, chromium trioxide.
      • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
      • Substitution Reagents: Thionyl chloride, phosphorus tribromide.

      Major Products Formed

      These reactions can lead to:

      • Quinones from oxidation.
      • Dihydro derivatives from reduction.
      • Halogenated or alkylated derivatives from substitution reactions .
      Mechanism of Action

      The mechanism of action for 8,10-dihydroxy-7H-benzo[c]xanthen-7-one primarily involves its role as a topoisomerase I inhibitor. By binding to this enzyme, the compound interferes with DNA replication processes:

      1. Binding: The compound binds to the active site of topoisomerase I.
      2. Inhibition: This binding prevents the enzyme from performing its function in DNA relaxation.
      3. Resulting Effect: Consequently, this leads to DNA damage and triggers apoptosis in cancer cells .
      Physical and Chemical Properties Analysis

      Physical Properties

      • Appearance: Typically appears as a yellow powder.
      • Solubility: Soluble in organic solvents but may have limited solubility in water due to its hydrophobic nature.

      Chemical Properties

      The compound exhibits notable stability under standard laboratory conditions but may undergo transformations under extreme pH or temperature conditions.

      Relevant Data

      The compound has been documented to show significant cytotoxicity against various cancer cell lines, supporting its potential application in therapeutic contexts .

      Applications

      8,10-Dihydroxy-7H-benzo[c]xanthen-7-one has several scientific uses:

      1. Anticancer Research: Its ability to inhibit topoisomerase I makes it a candidate for developing new chemotherapeutic agents.
      2. Biological Studies: Used in studies exploring mechanisms of DNA damage and repair.
      3. Synthetic Chemistry: Serves as a building block for synthesizing other bioactive compounds due to its unique structure .
      Introduction to 8,10-Dihydroxy-7H-benzo[c]xanthen-7-one in Medicinal Chemistry

      8,10-Dihydroxy-7H-benzo[c]xanthen-7-one (CAS 53865-02-4) is a structurally distinct benzoxanthone derivative characterized by hydroxyl groups at the C-8 and C-10 positions of its tetracyclic framework. This compound belongs to a class of oxygenated heterocyclic molecules known for diverse pharmacological activities, particularly in oncology and antimicrobial research. With the molecular formula C₁₇H₁₀O₄ and a molecular weight of 278.26 g/mol, its planar polycyclic architecture enables DNA intercalation and enzyme inhibition [1] [4]. The compound’s significance stems from its role as a synthetic precursor for bioactive derivatives targeting topoisomerases and DNA duplexes, positioning it as a strategic scaffold in anticancer drug discovery [7] [8].

      Structural Classification Within the Xanthone Family

      Xanthones (dibenzo-γ-pyrones) feature a tricyclic 9H-xanthen-9-one core comprising two benzene rings fused to a γ-pyrone ring [3] [6]. 8,10-Dihydroxy-7H-benzo[c]xanthen-7-one is classified as a tetracyclic benzoxanthone due to the angular annulation of an additional benzene ring (ring D) across the C10a-C4a bond of the xanthone nucleus (rings A-B-C). This angular fusion creates a bent topology distinct from linear isomers like benzo[a]xanthones [7] [10]. The compound is further categorized as a dihydroxylated xanthone due to its two phenolic hydroxyl groups, which enhance hydrogen-bonding capacity and acidity (predicted pKa ≈6.79) [4]. Key structural features include:

      • Ring Fusion Pattern: The benzo[c] fusion creates a sterically constrained "kinked" geometry that influences DNA-binding modes compared to planar xanthones [7].
      • Substitution Pattern: The peri-positioned C8/C10 hydroxyl groups form an intramolecular hydrogen-bonding network, stabilizing the molecule and modulating electron distribution [1] [8].
      • Conformational Rigidity: The fused tetracyclic system limits rotational freedom, potentially enhancing target selectivity [7].

      Table 1: Structural Classification of 8,10-Dihydroxy-7H-benzo[c]xanthen-7-one

      Classification LevelCategoryDescription
      Core ScaffoldXanthoneDibenzo-γ-pyrone (rings A,B,C)
      Ring FusionBenzo[c]xanthen-7-oneAngular fusion of benzene ring (D) at C10a-C4a bond
      OxygenationDihydroxylated xanthoneHydroxyl groups at C-8 (ring D) and C-10 (ring B)
      Pharmacophoric FeaturesPolyoxygenated heterocycleHydrogen-bond donors/acceptors from hydroxyls and carbonyl

      Historical Context of Benzoxanthone Derivatives in Drug Discovery

      Benzoxanthones emerged in pharmacological research in the early 2000s as synthetically accessible analogs of naturally occurring bioactive xanthones. While simple xanthones like gentisin were isolated from Gentiana lutea as early as 1821 [9], benzoxanthone derivatives represent a modern medicinal chemistry innovation aimed at enhancing DNA-targeting capabilities. The specific compound 8,10-dihydroxy-7H-benzo[c]xanthen-7-one first appeared in synthetic studies circa 2010, designed to investigate structure-activity relationships in topoisomerase inhibition [7]. Its development was motivated by:

      • Natural Product Inspiration: Polyoxygenated xanthones from Garcinia species (e.g., α-mangostin) demonstrated anticancer properties, but suffered from poor bioavailability. Benzoxanthones offered improved synthetic tractability for optimization [3] [9].
      • Topoisomerase-Targeting Paradigms: Clinical topoisomerase inhibitors (e.g., camptothecins, etoposide) inspired hybrid scaffolds. Benzoxanthones’ planar surfaces and hydrogen-bonding motifs were engineered for dual topo I/II inhibition [7].
      • DNA Cross-Linking Strategies: Epoxy-functionalized derivatives of 8,10-dihydroxy-7H-benzo[c]xanthen-7-one were developed to mimic nitrogen mustards’ covalent DNA binding, but with intercalative pre-organization [7] [8].

      Seminal work by Cho et al. (2010) demonstrated that epoxy-tethered derivatives of this scaffold exhibited potent cytotoxicity (IC₅₀ ~1–10 μM in HT29/DU145 cells) and dual topoisomerase inhibition, validating benzoxanthones as privileged scaffolds in oncology [7]. Subsequent studies explored thioepoxy analogs and structure-activity relationships, cementing its role as a versatile pharmacophore [8].

      Table 2: Key Milestones in Benzoxanthone Research

      YearDevelopmentSignificance
      2002First anticancer benzoxanthone synthesesEstablished Friedel-Crafts/cyclization routes to angular tetracyclic frameworks
      2010Topoisomerase inhibition by epoxy-benzoxanthonesDemonstrated dual topo I/II inhibition and DNA cross-linking (Compound 9/19)
      2012Non-camptothecin topo I inhibitorsIdentified C-ring expansion strategy for enhanced activity (Cheng et al.)
      2018SAR studies on polyoxygenated variantsConfirmed critical role of C8/C10 dihydroxy pattern for DNA intercalation

      Properties

      CAS Number

      53865-02-4

      Product Name

      8,10-dihydroxy-7H-benzo[c]xanthen-7-one

      IUPAC Name

      8,10-dihydroxybenzo[c]xanthen-7-one

      Molecular Formula

      C17H10O4

      Molecular Weight

      278.263

      InChI

      InChI=1S/C17H10O4/c18-10-7-13(19)15-14(8-10)21-17-11-4-2-1-3-9(11)5-6-12(17)16(15)20/h1-8,18-19H

      InChI Key

      OMSPMYABSZAPJV-UHFFFAOYSA-N

      SMILES

      C1=CC=C2C(=C1)C=CC3=C2OC4=CC(=CC(=C4C3=O)O)O

      Solubility

      not available

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.